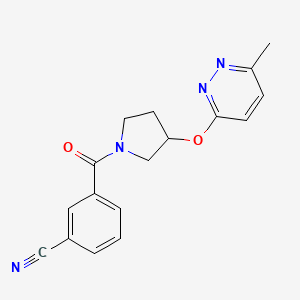

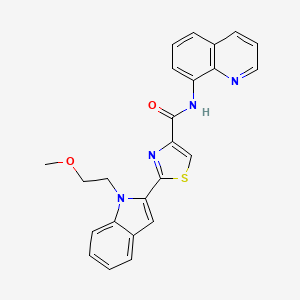

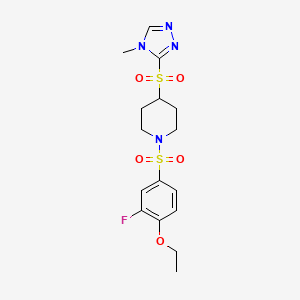

3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups and rings. It includes a pyrrolidine ring, a pyridazine ring, and a benzonitrile group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation and functionalization of the pyrrolidine and pyridazine rings .Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The benzonitrile group consists of a benzene ring attached to a nitrile group.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and pyridazine rings, as well as the nitrile group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

1. Synthesis and Reactivity

- Synthesis of Pyrrolo-Pyridines and Other Derivatives : A study by Davis, Wakefield, & Wardell (1992) explored the synthesis of pyrrolo-pyridines, quinolines, and other derivatives by reacting deprotonated 3-methylazines with benzonitrile. This research demonstrates the potential for creating a variety of nitrile and β-methylazine compounds, which may include structures related to the compound of interest.

2. Molecular Docking and In Vitro Screening

- Novel Pyridine and Fused Pyridine Derivatives : Flefel et al. (2018) conducted a study on novel pyridine derivatives, including their synthesis and molecular docking screenings towards GlcN-6-P synthase as the target protein. This research could be relevant in understanding the interactions of similar compounds, such as the one , with biological targets.

3. Pharmaceutical and Chemical Applications

- Synthesis of Amidines and Attempted Synthesis of Imidazoazines : Redhouse, Thompson, Wakefield, & Wardell (1992) researched the synthesis of amidines from 3-aminopyridine and aromatic nitriles. The study highlights the chemical reactivity of similar pyridine derivatives, which can be useful in understanding the compound's potential applications in chemical synthesis.

4. Electrochemical Behavior

- Electrochemical Behavior of Dihydropyridines and Tetrahydrobipyridines : Trazza, Andruzzi, & Carelli (1982) investigated the electrochemical behavior of dihydropyridines and tetrahydrobipyridines in aprotic media. This study may provide insights into the electrochemical properties of related compounds, offering potential applications in fields like materials science.

5. Heterocyclic Synthesis

- Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives : Hussein, Gad-Elkareem, El-Adasy, & Othman (2009) explored the synthesis of various pyridine derivatives, demonstrating the versatility of pyridine-based compounds in creating diverse structures. This research could be relevant to understanding the synthetic potential of the compound .

Propiedades

IUPAC Name |

3-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-12-5-6-16(20-19-12)23-15-7-8-21(11-15)17(22)14-4-2-3-13(9-14)10-18/h2-6,9,15H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUIULISUDQNHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2663361.png)

![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2663366.png)

![N-[(1-Acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2663374.png)